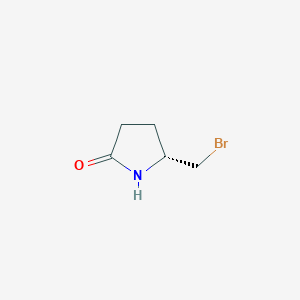

(R)-5-Bromomethyl-2-pyrrolidinone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(5R)-5-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOSFXPTXNRRMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503704 | |

| Record name | (5R)-5-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98612-60-3 | |

| Record name | (5R)-5-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98612-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-5-Bromomethyl-2-pyrrolidinone

CAS Number: 98612-60-3

This technical guide provides a comprehensive overview of (R)-5-Bromomethyl-2-pyrrolidinone, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, safety information, synthetic protocols, and key applications, presenting data in a clear and accessible format.

Physicochemical Properties

This compound is a white to light brown powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₈BrNO | [1][2] |

| Molecular Weight | 178.03 g/mol | [1][2] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 76 - 80 °C | [1] |

| Optical Rotation | [α]²²/D = +34° (c = 0.5 in ethanol) | [1] |

| Purity | ≥ 95.5% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3]

| Hazard Statement | Code | Pictogram |

| Harmful if swallowed | H302 | GHS07 |

| May cause an allergic skin reaction | H317 | GHS07 |

| Causes serious eye irritation | H319 | GHS07 |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis

This compound can be synthesized from its corresponding hydroxyl precursor, (R)-5-(hydroxymethyl)-2-pyrrolidinone. The following is a general experimental protocol adapted from the synthesis of the (S)-enantiomer.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-5-(hydroxymethyl)-2-pyrrolidinone

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous acetonitrile

Procedure:

-

Suspend (R)-5-(hydroxymethyl)-2-pyrrolidinone and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (1.1 equivalents) dissolved in anhydrous acetonitrile to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should gradually become a clear solution.

-

Upon completion of the reaction (monitored by TLC), remove the solvent by rotary evaporation.

-

Purify the residue by flash chromatography to yield this compound as a white to light brown solid.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a highly versatile and valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its utility stems from the presence of a reactive bromomethyl group on a chiral pyrrolidinone scaffold.

-

Pharmaceutical Synthesis: This compound is a key building block for creating enantiomerically pure pharmaceuticals.[1] Its structure is particularly relevant in the synthesis of drugs targeting neurological disorders.[1]

-

Agrochemicals: It is also utilized in the development of new agrochemicals, such as pesticides and herbicides.[1]

-

Polymer Chemistry: The reactivity of the bromomethyl group makes it a candidate for the synthesis of novel polymers with specific properties.[1]

-

Chemical Biology: In chemical biology, it can be used to synthesize probes for studying protein interactions and enzyme mechanisms.[1]

The reactivity of the bromine atom allows for various chemical transformations, most notably nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.[2]

Caption: Role as a versatile synthetic building block.

Biological Context and Signaling Pathways

While this compound itself is primarily an intermediate and not typically a biologically active end-product, the pyrrolidinone core is a well-established pharmacophore found in numerous bioactive compounds.[4] Derivatives of the pyrrolidinone scaffold have been shown to interact with a variety of biological targets. For instance, some pyrrolidine-containing phenols have been investigated for their neuroprotective effects, which are thought to be mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5] These pathways are crucial in regulating cellular responses to stimuli such as stress and are involved in inflammation and cell survival.[5]

It is important to note that the specific biological activity and the signaling pathways modulated are highly dependent on the nature of the substituents on the pyrrolidinone ring. The primary role of this compound is to serve as a chiral scaffold onto which various functionalities can be introduced to create novel molecules with desired biological activities.

References

(R)-5-Bromomethyl-2-pyrrolidinone molecular structure

An In-depth Technical Guide on the Molecular Structure of (R)-5-Bromomethyl-2-pyrrolidinone

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a five-membered lactam ring, a defined stereocenter at the C5 position, and a reactive bromomethyl group, makes it a valuable and versatile building block for the synthesis of complex, enantiomerically pure molecules.[1] This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and spectroscopic characteristics. It includes detailed experimental protocols for its synthesis and analysis, along with a discussion of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties and Structure

This compound is a white to light brown powder at room temperature.[1] Its fundamental properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (5R)-5-(bromomethyl)pyrrolidin-2-one | |

| CAS Number | 98612-60-3 | [1][2] |

| Molecular Formula | C₅H₈BrNO | [1][2] |

| Molecular Weight | 178.03 g/mol | [1] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 76 - 80 °C | [1] |

| Optical Rotation | [α]²²/D = +34° (c=0.5 in ethanol) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

The molecule's structure consists of a central pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The key features that define its chemical utility are:

-

The Lactam Ring: This stable, cyclic amide structure is a common pharmacophore in many biologically active compounds.[3]

-

The Chiral Center: The carbon at the 5-position (C5) is a stereocenter, giving rise to (R) and (S) enantiomers. The specified (R)-configuration is crucial for stereoselective synthesis, a critical aspect of modern drug design to ensure efficacy and safety.[1]

-

The Bromomethyl Group: This functional group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the primary reason for the compound's utility as a synthetic intermediate.[1][4]

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following tables summarize the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The ¹H NMR data for the (S)-enantiomer in CD₃OD is reported as δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H).[5] The spectrum for the (R)-enantiomer in an achiral solvent is expected to be identical.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.0-7.0 | Broad Singlet | 1H | N-H (Amide) |

| ~ 4.0-4.2 | Multiplet | 1H | C5-H |

| ~ 3.4-3.6 | Multiplet | 2H | CH₂-Br |

| ~ 2.3-2.6 | Multiplet | 2H | C3-H₂ |

| ~ 1.9-2.2 | Multiplet | 2H | C4-H₂ |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 177 | C=O (Amide Carbonyl) |

| ~ 55 | C5 |

| ~ 35 | CH₂-Br |

| ~ 30 | C3 |

| ~ 25 | C4 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Data

| Frequency (cm⁻¹) | Bond | Description |

|---|---|---|

| ~ 3200 | N-H | Amide N-H Stretch |

| ~ 2900-3000 | C-H | sp³ C-H Stretch |

| ~ 1680 | C=O | Amide Carbonyl Stretch |

| ~ 1250 | C-N | C-N Stretch |

| ~ 650 | C-Br | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Fragment | Description |

|---|---|---|

| 177/179 | [M]⁺ | Molecular ion peak (presence of Br isotope) |

| 98 | [M - Br]⁺ | Loss of Bromine radical |

| 84 | [M - CH₂Br]⁺ | Loss of Bromomethyl radical |

Experimental Protocols

Protocol for Synthesis via Appel Reaction

This protocol describes a typical synthesis of 5-(bromomethyl)-2-pyrrolidinone from the corresponding alcohol, adapted from a reported procedure for the (S)-enantiomer.[5]

-

Preparation: Suspend (R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.1 eq) dissolved in a minimum amount of anhydrous acetonitrile dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.

-

Workup: Remove the solvent by rotary evaporation.

-

Purification: Purify the resulting residue using column chromatography (e.g., Biotage or standard flash chromatography) with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield this compound as a solid.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

-

Parameters (¹H NMR): Use a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-2 seconds.

-

Parameters (¹³C NMR): Use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol for FT-IR Spectroscopic Analysis

-

Technique: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

-

Background: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure firm contact.

-

Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

Synthesis and Chemical Reactivity

The primary synthetic route to this compound involves the bromination of its corresponding alcohol precursor, (R)-5-(hydroxymethyl)-2-pyrrolidinone, which can be derived from the natural chiral synthon, S-pyroglutamic acid.[3] An efficient and common method for this transformation is the Appel reaction.

Caption: Synthetic workflow for this compound.

The compound's reactivity is dominated by the bromomethyl group. It serves as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the C5 position, making it a key intermediate for building more complex molecular architectures.[1]

Caption: General reactivity pathway via nucleophilic substitution (Sₙ2).

Applications in Research and Drug Development

The unique structural and reactive properties of this compound make it a valuable component in several scientific fields.

-

Pharmaceutical Synthesis: It is a key intermediate for creating active pharmaceutical ingredients (APIs).[1] The pyrrolidine scaffold is a privileged structure found in numerous drugs, and this compound provides a chiral entry point for their synthesis.[6][7] It has been specifically noted for its use in developing drugs targeting neurological disorders.[1]

-

Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with precise stereochemical control.[1]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, it finds application in the development of new agrochemicals and in polymer chemistry to create novel materials with specific properties.[1]

Caption: Applications derived from the core molecular structure.

Conclusion

This compound is a cornerstone chiral intermediate whose molecular structure is ideally suited for modern synthetic chemistry. The combination of a stable lactam ring, a fixed (R)-stereocenter, and a highly reactive bromomethyl sidechain provides a reliable and versatile platform for constructing enantiomerically pure target molecules. A thorough understanding of its properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its effective utilization in pharmaceutical research and broader chemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone from L-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting L-glutamic acid into (S)-5-bromomethyl-2-pyrrolidinone. It is important to note that the use of the naturally occurring L-glutamic acid, which possesses (S) stereochemistry, yields the (S)-enantiomer of the final product. To obtain the corresponding (R)-enantiomer, (R)-5-bromomethyl-2-pyrrolidinone, the synthesis must commence with D-glutamic acid. This document details the necessary experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Pathway Overview

The synthesis of (S)-5-bromomethyl-2-pyrrolidinone from L-glutamic acid is a three-step process. The initial step involves the thermal cyclization of L-glutamic acid to form (S)-pyroglutamic acid. Subsequently, the carboxylic acid functionality of (S)-pyroglutamic acid is reduced to a primary alcohol, yielding (S)-5-hydroxymethyl-2-pyrrolidinone. The final step is the bromination of this alcohol to produce the target compound, (S)-5-bromomethyl-2-pyrrolidinone.

Figure 1: Overall synthetic pathway from L-Glutamic Acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for easy comparison and replication.

Step 1: Thermal Cyclization of L-Glutamic Acid to (S)-Pyroglutamic Acid

This step involves the intramolecular condensation of L-glutamic acid to form the five-membered lactam ring of pyroglutamic acid. A simple and efficient method for this transformation is thermal cyclodehydration under solvent-free conditions.[1][2]

Experimental Protocol:

-

Place L-glutamic acid in a round-bottom flask equipped with a mechanical stirrer.

-

Heat the flask to 220°C with continuous swirling to ensure a homogeneous melt.[1][2]

-

Continue heating until the evolution of gas (water vapor) ceases, which should take no longer than 5 minutes.[1][2]

-

Immediately cease heating and cool the reaction vessel to prevent degradation and racemization of the product.[1][2]

-

The resulting solid is (S)-pyroglutamic acid, which can be purified by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid | [1][2] |

| Reaction Temperature | 220°C | [1][2] |

| Reaction Time | < 5 minutes | [1][2] |

| Solvent | None (Solvent-free) | [1][2] |

| Product | (S)-Pyroglutamic Acid | [1][2] |

| Yield | 70% | [1][2] |

| Enantiomeric Ratio | 97:3 (S:R) | [1][2] |

Table 1: Quantitative data for the thermal cyclization of L-Glutamic Acid.

Step 2: Reduction of (S)-Pyroglutamic Acid to (S)-5-Hydroxymethyl-2-pyrrolidinone

The reduction of the carboxylic acid in pyroglutamic acid to a primary alcohol is typically achieved in a two-step sequence: esterification followed by reduction of the ester.

The carboxylic acid is converted to an ethyl ester to facilitate the subsequent reduction. A common method for this esterification is the use of thionyl chloride in ethanol.[3]

Experimental Protocol:

-

In a flask, add absolute ethanol and cool to below -5°C.[3]

-

Slowly add thionyl chloride (SOCl₂) as the catalyst, followed by the addition of (S)-pyroglutamic acid.[3]

-

Stir the mixture and slowly warm to 20-45°C, maintaining the reaction for 24-48 hours.[3]

-

Neutralize the reaction mixture to a pH of 7.0-8.0.[3]

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure (130-150°C / 1-2 mmHg) to yield (S)-pyroglutamic acid ethyl ester.[3]

| Parameter | Value | Reference |

| Starting Material | (S)-Pyroglutamic Acid | [3] |

| Reagents | Absolute Ethanol, Thionyl Chloride (SOCl₂) | [3] |

| Reaction Temperature | 20-45°C | [3] |

| Reaction Time | 24-48 hours | [3] |

| Product | (S)-Pyroglutamic Acid Ethyl Ester | [3] |

Table 2: Quantitative data for the esterification of (S)-Pyroglutamic Acid.

The ethyl ester is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

-

Dissolve (S)-pyroglutamic acid ethyl ester in an organic solvent such as anhydrous methanol or ethanol.

-

Cool the solution to 0-5°C using an ice-salt water bath.

-

Slowly add sodium borohydride (NaBH₄) while stirring, maintaining the temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, slowly add a small amount of water to quench the reaction.

-

Adjust the pH to 6.0-6.5 with an acid.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent like acetone to obtain (S)-5-hydroxymethyl-2-pyrrolidinone.

| Parameter | Value | Reference |

| Starting Material | (S)-Pyroglutamic Acid Ethyl Ester | |

| Reagent | Sodium Borohydride (NaBH₄) | |

| Solvent | Anhydrous Methanol or Ethanol | |

| Reaction Temperature | 0-5°C | |

| Product | (S)-5-Hydroxymethyl-2-pyrrolidinone | |

| Yield | ~78% | [3] |

Table 3: Quantitative data for the reduction of (S)-Pyroglutamic Acid Ethyl Ester.

Figure 2: Workflow for the reduction of (S)-Pyroglutamic Acid.

Step 3: Bromination of (S)-5-Hydroxymethyl-2-pyrrolidinone

The final step is the conversion of the primary alcohol to a bromide. A common and effective method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide. An alternative method utilizing phosphorus tribromide is also viable.

Experimental Protocol (using Triphenylphosphine and Carbon Tetrabromide):

-

Suspend (S)-5-hydroxymethyl-2-pyrrolidinone and triphenylphosphine in an anhydrous solvent such as acetonitrile.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of carbon tetrabromide in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by flash chromatography to afford (S)-5-bromomethyl-2-pyrrolidinone as a solid.

| Parameter | Value | Reference |

| Starting Material | (S)-5-Hydroxymethyl-2-pyrrolidinone | |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | |

| Solvent | Anhydrous Acetonitrile | |

| Reaction Temperature | 0°C to Room Temperature | |

| Reaction Time | Overnight | |

| Product | (S)-5-Bromomethyl-2-pyrrolidinone | |

| Yield | High (e.g., ~95%) |

Table 4: Quantitative data for the bromination of (S)-5-Hydroxymethyl-2-pyrrolidinone.

Stereochemical Considerations

The stereochemistry of the starting material, L-glutamic acid, is crucial and is retained throughout the synthetic sequence. L-glutamic acid has the (S) configuration. The cyclization, reduction, and bromination reactions described do not affect the stereocenter at the 5-position of the pyrrolidinone ring. Therefore, the final product obtained from this synthesis is (S)-5-bromomethyl-2-pyrrolidinone. To synthesize the (R)-enantiomer, it is necessary to start with D-glutamic acid, which possesses the (R) configuration.

Figure 3: Stereochemical relationship between starting material and product.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of (S)-5-bromomethyl-2-pyrrolidinone from the readily available starting material, L-glutamic acid. The procedures detailed herein, supported by quantitative data and visual workflows, are intended to provide researchers, scientists, and drug development professionals with a practical resource for the synthesis of this valuable chiral building block. The critical importance of the stereochemistry of the starting material in determining the stereochemistry of the final product has also been emphasized. By following these protocols, the desired enantiomer of 5-bromomethyl-2-pyrrolidinone can be synthesized efficiently and with high purity.

References

Chiral Pool Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral pool synthesis of (R)-5-Bromomethyl-2-pyrrolidinone, a valuable chiral building block in pharmaceutical and organic synthesis.[1] The synthesis originates from the readily available and inexpensive chiral precursor, (S)-pyroglutamic acid, derived from L-glutamic acid. This guide details the synthetic pathway, experimental protocols, and quantitative data to facilitate its application in research and development.

Synthetic Pathway

The synthesis of this compound from (S)-pyroglutamic acid is a two-step process. The first step involves the reduction of the carboxylic acid functionality of (S)-pyroglutamic acid to a primary alcohol, yielding (R)-5-(hydroxymethyl)-2-pyrrolidinone. The second step is the subsequent bromination of this alcohol to afford the target compound. The stereocenter at the 5-position of the pyrrolidinone ring is retained throughout the synthesis.

References

Spectroscopic Profile of (R)-5-Bromomethyl-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-5-Bromomethyl-2-pyrrolidinone. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characteristics essential. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and interpretation of these results.

Chemical Structure and Properties

This compound is a derivative of pyroglutamic acid, featuring a five-membered lactam ring with a bromomethyl substituent at the chiral center.

-

Molecular Formula: C₅H₈BrNO

-

Molecular Weight: 178.03 g/mol

-

Appearance: White to light brown powder

-

Melting Point: 76 - 80 °C

-

Optical Rotation: [α]²²/D = +34° (c = 0.5 in ethanol)[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The following data is for the (S)-enantiomer, which is expected to have an identical spectrum to the (R)-enantiomer.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H5 |

| ~3.4 | dd | 1H | H6a |

| ~3.3 | dd | 1H | H6b |

| ~2.3 - 2.5 | m | 2H | H3 |

| ~1.9 - 2.1 | m | 2H | H4 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Due to the lack of a publicly available ¹³C NMR spectrum for this compound, the data for the closely related analog, (R)-(+)-5-(chloromethyl)-2-pyrrolidone, is presented below as a representative spectrum. The chemical shifts are expected to be similar, with the carbon attached to the halogen (C6) likely appearing at a slightly lower field (higher ppm) for the bromo derivative.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C2 (C=O) |

| ~58 | C5 |

| ~45 | C6 (CH₂Cl) |

| ~30 | C3 |

| ~28 | C4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200 | N-H | Amide N-H stretch (broad) |

| ~2950-2850 | C-H | Aliphatic C-H stretch |

| ~1680 | C=O | Amide I band (C=O stretch) |

| ~1460 | CH₂ | CH₂ scissoring |

| ~1290 | C-N | Amide III band |

| ~650 | C-Br | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for this analysis. While a specific mass spectrum for this compound is not available, the expected key fragments are listed below.

| m/z | Ion | Description |

| 177/179 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 98 | [M - Br]⁺ | Loss of a bromine radical |

| 84 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical |

| 70 | [C₄H₄NO]⁺ | Further fragmentation |

| 56 | [C₃H₄O]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): 12-16 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 200-240 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer, where it is heated to volatilize the sample.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical properties of (R)-5-Bromomethyl-2-pyrrolidinone (melting point, solubility)

An In-depth Technical Guide on the Physical Properties of (R)-5-Bromomethyl-2-pyrrolidinone

This technical guide provides a comprehensive overview of the known physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may utilize this compound as a key building block in synthesis.

Physical and Chemical Properties

This compound is a chiral organic compound featuring a five-membered lactam ring.[1] Its structure, containing both a polar lactam functional group and a reactive bromomethyl group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals.[1]

Data Presentation

The quantitative physical property data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [1] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 76 - 80 °C | [1] |

| Optical Rotation | [α]22/D = +34° (c=0.5 in ethanol) | [1] |

| Solubility | Data not available. Expected to be soluble in polar organic solvents. |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of an organic compound like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[4] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting point range.[4]

Methodology: Capillary Tube Method

This is a common and accurate method for determining the melting point of a crystalline solid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[5]

-

Thermometer[4]

-

Mortar and pestle (optional)

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[4] The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end.[6] The sample should be packed to a height of 1-2 mm.[5][6]

-

Apparatus Setup (Mel-Temp): The capillary tube is placed into the sample holder of the Mel-Temp apparatus. The thermometer is inserted into its designated holder.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][5] The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4] For an unknown compound, a rapid preliminary determination can be performed to find an approximate melting point, followed by a slower, more accurate measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[4]

Solubility Determination

Solubility tests are performed to determine the solubility of a compound in various solvents. This information can help in choosing appropriate solvents for reactions, purification, and analysis, and can also provide insights into the polarity and functional groups present in the molecule.

Methodology: Qualitative Solubility Test

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, diethyl ether, acetone)

Procedure:

-

Sample Preparation: Approximately 25 mg of this compound is placed into a small test tube.[7]

-

Solvent Addition: About 0.75 mL of the chosen solvent is added to the test tube in small portions.[7]

-

Mixing: After each addition, the test tube is shaken vigorously for 10-20 seconds to facilitate dissolution.[7][8]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If the compound dissolves completely, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. Partial solubility may also be noted.

-

Systematic Testing: This procedure is repeated for a range of solvents, typically starting with water, followed by acidic and basic aqueous solutions, and then various organic solvents.[7][9] The general workflow for solubility testing is illustrated in the diagram in the following section.

Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound.

Caption: Workflow for determining the melting point and solubility of an organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Safety and Handling of (R)-5-Bromomethyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-5-Bromomethyl-2-pyrrolidinone (CAS No. 98612-60-3), a key intermediate in pharmaceutical and organic synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction[2] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Data for some properties have been predicted or inferred from structurally similar compounds where direct experimental data is unavailable.

| Property | Value | Reference |

| Molecular Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [1] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 76 - 80 °C | [1] |

| Boiling Point | 336.1 ± 15.0 °C (Predicted) | [3] |

| Density | 1.541 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol.[1] Data for water and other organic solvents is not readily available, but the related compound N-methyl-2-pyrrolidone is miscible with water and many organic solvents.[4][5] | |

| Optical Rotation | [α]²²/D = +34° (c = 0.5 in ethanol) | [1] |

| Vapor Pressure | Data not available. The related compound N-methyl-2-pyrrolidone has a vapor pressure of 0.32 hPa at 20 °C.[4] | |

| Flash Point | Data not available. The related compound N-methyl-2-pyrrolidone has a flash point of 86 °C (closed cup).[2] | |

| Autoignition Temperature | Data not available. The related compound N-methyl-2-pyrrolidone has an autoignition temperature of 245 °C.[2] | |

| Explosive Limits | Data not available. The related compound N-methyl-2-pyrrolidone has explosive limits of 1.3-9.5 vol% in air.[2] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical.

| PPE Category | Recommended Specification | Rationale |

| Eye Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |

| Hand Protection | Butyl rubber gloves are recommended for robust protection. Nitrile gloves may offer limited, short-term splash protection.[6] | Provides protection against skin contact and potential allergic reactions.[2] |

| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Minimizes skin contact and protects from potential splashes.[6] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges should be used when handling the powder outside of a certified chemical fume hood or when vapors may be generated. | Essential for preventing inhalation of harmful dust or vapors.[7] |

Handling Procedures

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.

-

General Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[4]

-

Transfers: Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact. Keep the container tightly sealed when not in use.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Recommended storage temperature is 2 - 8 °C.[1]

-

Container: Keep container tightly closed.

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[2]

Accidental Release and First Aid Measures

A clear and practiced emergency response plan is crucial.

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.

-

Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the material. Place the absorbed material into a suitable, closed, and labeled container for disposal. Clean the spill area thoroughly.

-

Environmental Precautions: Prevent the product from entering drains or waterways.[4]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of water and soap.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or a rash occurs, get medical advice/attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Stability and Reactivity

-

Reactivity: The bromomethyl group enhances the reactivity of the molecule, making it susceptible to nucleophilic substitution reactions.[1]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Disposal Considerations

-

Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[4] This material should be disposed of as hazardous waste.

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the research, the following outlines a general, best-practice workflow for handling this compound in a laboratory setting.

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making flow for emergency response to a spill or exposure.

References

- 1. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. ICSC 0513 - N-METHYL-2-PYRROLIDONE [inchem.org]

- 3. carlroth.com [carlroth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

The Pyrrolidinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a diverse range of natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in various biological interactions have made it a cornerstone in the development of drugs targeting a wide array of diseases. This technical guide provides an in-depth exploration of the discovery and history of pyrrolidinone derivatives, from the serendipitous discovery of the first nootropic agent to the rational design of potent anticonvulsants and anticancer compounds. This document details key milestones, presents quantitative bioactivity data, outlines experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in the field.

A Historical Journey: From Nootropics to Novel Therapeutics

The story of pyrrolidinone-based drugs begins in the 1960s with the work of Romanian psychologist and chemist Dr. Corneliu E. Giurgea. While initially aiming to synthesize a compound to combat motion sickness, his team created Piracetam, a derivative of the neurotransmitter GABA.[1] Subsequent studies revealed its unexpected cognitive-enhancing effects, leading Giurgea to coin the term "nootropic" to describe this new class of drugs that positively impact the mind.[2][3] This discovery marked a significant turning point, sparking decades of research into the therapeutic potential of the pyrrolidinone core.[4]

Following the introduction of Piracetam, a family of related compounds known as racetams, including Aniracetam, Oxiracetam, and Pramiracetam, were developed, each with a similar 2-pyrrolidone nucleus but with varied side chains influencing their metabolic profiles and potency.[2] The research focus later expanded beyond cognitive enhancement to neuroprotection and anticonvulsant activities.[4] A major breakthrough in this area was the development of Levetiracetam, an antiepileptic drug (AED) with a novel mechanism of action that has become a mainstay in epilepsy treatment.[4] The success of these early compounds has paved the way for the exploration of pyrrolidinone derivatives in other therapeutic areas, including oncology, inflammation, and infectious diseases.[5]

Key Milestones in the Development of Pyrrolidinone Derivatives

| Year | Milestone | Key Compound(s) | Significance |

| 1960s | Synthesis of the first "nootropic" agent.[2][3] | Piracetam | Coined the term "nootropic" and opened a new field of cognitive enhancement research.[1] |

| 1970s | Development of more potent racetam analogues.[2] | Aniracetam, Oxiracetam | Expanded the understanding of structure-activity relationships for nootropic effects. |

| 1980s | Exploration of pyrrolidinones for neuroprotective and anticonvulsant properties. | - | Broadened the therapeutic applications beyond cognitive enhancement. |

| 1990s | Discovery and development of a novel antiepileptic drug.[4] | Levetiracetam | Introduced a new mechanism of action for AEDs, targeting the synaptic vesicle protein 2A (SV2A). |

| 2000s-Present | Rational design and synthesis of pyrrolidinone derivatives for diverse therapeutic targets.[5] | Various anticancer, anti-inflammatory, and antimicrobial agents | Demonstrates the versatility of the pyrrolidinone scaffold in modern drug discovery. |

Quantitative Bioactivity of Pyrrolidinone Derivatives

The versatility of the pyrrolidinone scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for various therapeutic areas.

Anticonvulsant Activity

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| Levetiracetam | Audiogenic seizure (mouse) | - | [6] |

| 1-Decanoyl-2-pyrrolidinone | Picrotoxin-induced seizure | < 200 | [7] |

| 1-Dodecanoyl-2-pyrrolidinone | Picrotoxin-induced seizure | < 200 | [7] |

| Compound 33 (3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | MES test (mouse) | 27.4 | [8] |

| Compound 33 | 6 Hz test (32 mA, mouse) | 30.8 | [8] |

| Compound 69k (Pyrrolidine-2,5-dione-acetamide derivative) | MES test | 80.38 | [9] |

| Compound 69k | 6 Hz test | 108.80 | [9] |

Maximal Electroshock Seizure (MES)

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine derivative 3h | HCT116 | 2.9 - 16 | [10] |

| Pyrrolidine derivative 3k | HCT116, HL60 | 2.9 - 16 | [10] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | IGR39 | 2.50 ± 0.46 | [11][12] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | PPC-1 | 3.63 ± 0.45 | [11][12] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | MDA-MB-231 | 5.10 ± 0.80 | [11][12] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | Panc-1 | 5.77 ± 0.80 | [11][12] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative with 1,3,4-oxadiazolethione ring | A549 | Reduces viability to 28.0% | [13] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative with 4-aminotriazolethione ring | A549 | Reduces viability to 29.6% | [13] |

Anti-inflammatory and Other Activities

| Compound Class | Activity | Assay | Key Findings | Reference |

| N-Mannich bases of pyrrolidine-2,5-dione | Analgesic | Hot plate and formalin tests | Compounds 12 , 13 , 15 , and 24 showed significant analgesic activity. | [14] |

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic | Adrenaline-induced arrhythmia in rats | QSAR models developed to correlate structure with activity. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyrrolidinone derivatives.

Synthesis of Pyrrolidinone Derivatives

General Procedure for the Synthesis of 1-Acyl-2-pyrrolidinone Derivatives:

This protocol is adapted from the synthesis of GABA derivatives.[7]

-

To a solution of 2-pyrrolidinone in a suitable anhydrous solvent (e.g., tetrahydrofuran), add an equimolar amount of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the corresponding sodium salt.

-

Cool the reaction mixture back to 0 °C and add an equimolar amount of the desired acyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-acyl-2-pyrrolidinone derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16][17]

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidinone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anticonvulsant Activity Screening

Maximal Electroshock (MES) Test in Mice:

This model is used to identify compounds effective against generalized tonic-clonic seizures.[8][14]

-

Animal Preparation: Use male Swiss albino mice weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer the test pyrrolidinone derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.

-

Induction of Seizures: At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered as the endpoint of protection. Calculate the ED50 (the dose that protects 50% of the animals from the tonic extension) using a suitable statistical method (e.g., probit analysis).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinone derivatives are mediated through various mechanisms of action. This section visualizes some of the key signaling pathways.

Levetiracetam and the SV2A Signaling Pathway

Levetiracetam exerts its anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[6] This interaction modulates neurotransmitter release, although the precise downstream mechanism is still under investigation. One proposed mechanism involves Levetiracetam's ability to influence the trafficking and function of other synaptic proteins, such as synaptotagmin-1, a key calcium sensor for exocytosis.[18] Furthermore, recent studies suggest that Levetiracetam's interaction with SV2A can modulate the processing of the amyloid precursor protein (APP), potentially reducing the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[19]

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. What Are Racetam Nootropics? [thesunlightexperiment.com]

- 3. nooroots.com [nooroots.com]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epublications.vu.lt [epublications.vu.lt]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Levetiracetam prevents Aβ42 production through SV2a-dependent modulation of App processing in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry of (R)-5-Bromomethyl-2-pyrrolidinone

This compound is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry is crucial for the development of enantiomerically pure pharmaceuticals, particularly in targeting neurological disorders where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] This document provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, characterization, and relevant experimental protocols.

Physicochemical and Stereochemical Properties

The core structure of this compound features a single stereocenter at the C5 position of the pyrrolidinone ring. The "(R)" designation indicates the absolute configuration at this carbon, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is fundamental to its utility in asymmetric synthesis.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 98612-60-3 | [1] |

| Molecular Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [1] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 76 - 80 °C | [1] |

| Purity | ≥ 95.5% (GC) | [1] |

| Storage | 2 - 8 °C |[1] |

Table 2: Stereochemical Data

| Parameter | Value | Conditions |

|---|---|---|

| Specific Rotation ([α]D) | +34° | 22 °C, c = 0.5 in ethanol[1] |

| Enantiomeric Form | (R)-enantiomer | |

Note: The positive sign of the specific rotation indicates that this enantiomer is dextrorotatory under the specified conditions. There is no direct correlation between the (R/S) designation and the direction of optical rotation (+/-).[2]

Stereoselective Synthesis

The most common route to enantiomerically pure this compound is a stereospecific synthesis starting from a chiral precursor, which avoids the need for chiral resolution of a racemic mixture. The synthesis generally proceeds via the bromination of the corresponding chiral alcohol, (R)-5-hydroxymethyl-2-pyrrolidinone, a reaction that typically occurs with retention of configuration at the stereocenter.

A widely used method for this transformation is the Appel reaction or a variation thereof, using reagents like triphenylphosphine (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄).[3] The configuration of the starting material dictates the configuration of the product.[4]

Caption: Synthetic pathway for this compound.

This protocol is adapted from a standard procedure for the synthesis of the (S)-enantiomer.[3]

-

Preparation: Suspend (R)-5-hydroxymethyl-2-pyrrolidinone (1.0 eq.) and triphenylphosphine (1.1 eq.) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of carbon tetrabromide (1.1 eq.) dissolved in a minimal amount of anhydrous acetonitrile dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should gradually become a clear solution.

-

Workup: Upon completion, remove the solvent by rotary evaporation.

-

Purification: Purify the resulting residue using flash column chromatography (e.g., Biotage) with a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the target product as a white to light brown solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the stereochemical integrity via polarimetry and chiral HPLC.

Stereochemical Characterization

Establishing the stereochemical identity and purity of this compound is critical. This involves confirming the absolute configuration and determining the enantiomeric excess (ee).

Caption: Workflow for stereochemical analysis.

Optical rotation measurement is a fundamental technique to verify that a sample is chiral and not a racemic mixture.[5] The specific rotation is a characteristic physical property.

Table 3: Polarimetry Data

| Parameter | Value |

|---|---|

| Observed Rotation | Dependent on concentration and path length |

| Specific Rotation [α]D²² | +34° (c = 0.5, ethanol)[1] |

In a standard achiral solvent (like CDCl₃ or CD₃OD), the ¹H NMR spectra of the (R) and (S) enantiomers are identical. The spectrum is used to confirm the molecular structure and assess chemical purity. The reported spectrum for the (S)-enantiomer can be used as a reference for the (R)-enantiomer.[3]

Table 4: ¹H NMR Data for 5-Bromomethyl-2-pyrrolidinone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH | ~6.18 | broad singlet | Exchangeable proton. |

| H5 | ~3.95 | multiplet | Proton at the stereocenter. |

| CH₂Br | ~3.36 | multiplet | Diastereotopic protons of the bromomethyl group. |

| H3, H4 | ~2.4, ~1.85 | multiplets | Methylene protons of the pyrrolidinone ring. |

Data adapted from the (S)-enantiomer in CD₃OD.[3] Exact shifts may vary based on solvent and concentration.

To determine enantiomeric excess using NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, is required to induce a chemical shift difference between the enantiomers.[6][7]

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[8] By solving the crystal structure, the precise three-dimensional arrangement of atoms can be visualized, providing unambiguous proof of the (R) configuration.[9] This technique requires the growth of a suitable single crystal, which can be a rate-limiting step.[8]

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[6][10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

This is a general protocol that must be optimized for the specific compound and available columns.

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives like Chiralpak® or Chiralcel®) are often effective for a wide range of compounds.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.[11]

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrumentation Setup:

-

Flow Rate: Set to a typical analytical flow rate (e.g., 0.5 - 1.0 mL/min).

-

Detector: Use a UV detector set to a wavelength where the compound absorbs (e.g., 210 nm).

-

Temperature: Maintain a constant column temperature (e.g., 25 °C).

-

-

Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the sample.

-

To identify the peaks, inject analytical standards of the pure (R)-enantiomer and, if available, the racemic mixture.

-

Record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.

-

-

Calculation of Enantiomeric Excess (ee%):

-

Integrate the area under each enantiomer's peak.

-

Calculate the ee% using the formula: ee% = (|Area_R - Area_S|) / (Area_R + Area_S) * 100 Where Area_R and Area_S are the peak areas for the (R) and (S) enantiomers, respectively.

-

Applications in Drug Development

The utility of this compound lies in its dual functionality: the lactam ring provides a core scaffold, and the reactive bromomethyl group serves as a handle for further synthetic elaboration via nucleophilic substitution reactions.[1] Its defined stereochemistry allows for the construction of complex, enantiomerically pure molecules, which is a critical requirement in modern drug design to ensure target specificity and minimize off-target effects.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (R)-5-Bromomethyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile chiral building block crucial in the stereoselective synthesis of various pharmaceutical intermediates. Its pyrrolidinone core is a privileged scaffold in medicinal chemistry, notably for drugs targeting the central nervous system. The presence of a reactive bromomethyl group at the stereogenic center allows for facile nucleophilic substitution, enabling the construction of complex molecular architectures with high enantiomeric purity. This is particularly significant in the development of drugs where stereochemistry dictates therapeutic efficacy and safety profiles.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of precursors for antiepileptic drugs, specifically focusing on analogues of Levetiracetam and Brivaracetam. These drugs exert their therapeutic effects by modulating the function of the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.

Key Applications

This compound serves as a key starting material for the synthesis of a variety of pharmaceutical intermediates, including but not limited to:

-

Anticonvulsants: Synthesis of enantiomerically pure pyrrolidinone derivatives that are core structures of antiepileptic drugs like Levetiracetam and Brivaracetam.

-

Neurological Disorder Therapeutics: Development of novel agents for treating neurological conditions where modulation of synaptic transmission is a key therapeutic strategy.

-

Chiral Ligands: Utilized in the preparation of chiral ligands for asymmetric catalysis.

Data Presentation: Quantitative Analysis of SV2A Ligands

The primary molecular target for the anticonvulsant drugs Levetiracetam and Brivaracetam is the synaptic vesicle glycoprotein 2A (SV2A). The binding affinity of these drugs to SV2A correlates with their anticonvulsant potency.

| Compound | Binding Affinity (Kᵢ) to human SV2A | Anticonvulsant Potency (ED₅₀) in Audiogenic Seizure Mice Model | Reference |

| Levetiracetam | ~600 nM | 17.0 mg/kg | [1] |

| Brivaracetam | ~30 nM | 1.6 mg/kg | [1] |

Signaling Pathway and Mechanism of Action

The antiepileptic effects of Levetiracetam and Brivaracetam are mediated through their binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is an integral membrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of calcium-dependent neurotransmitter release. While the precise mechanism is still under investigation, it is understood that by binding to SV2A, these drugs modulate the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of action of SV2A modulators.

Experimental Workflow for Synthesis of a Levetiracetam Intermediate

The following diagram outlines a general workflow for the synthesis of a key intermediate for Levetiracetam, starting from this compound.

Caption: Synthesis workflow for a Levetiracetam intermediate.

Experimental Protocols

Representative Protocol for the Synthesis of a Levetiracetam Precursor via N-Alkylation

Objective: To synthesize a chiral 1-substituted-5-(aminomethyl)-2-pyrrolidinone derivative as a potential pharmaceutical intermediate.

Materials:

-

This compound

-

(S)-2-Aminobutanamide

-

Anhydrous, non-protic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., a mixture of dichloromethane and methanol)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-aminobutanamide (1.0 equivalent) and the non-nucleophilic base (2.0-3.0 equivalents) in the anhydrous solvent.

-

Addition of Alkylating Agent: To the stirred solution, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and brine to remove the solvent and any remaining base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

-

Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Note: The reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for specific substrates to achieve the best yield and purity.

This document provides a foundational guide for utilizing this compound in the synthesis of valuable pharmaceutical intermediates. Researchers are encouraged to consult the primary literature for more specific and detailed synthetic procedures.

References

Application Notes: (R)-5-Bromomethyl-2-pyrrolidinone as a Chiral Building Block in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction